molecular formula C11H11NOS B12537564 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate CAS No. 673460-55-4

2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate

Cat. No.: B12537564
CAS No.: 673460-55-4
M. Wt: 205.28 g/mol
InChI Key: PSMRNFWDCQHGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is an organic compound that features both a hydroxyl group and a thiocyanate group attached to a tetrahydronaphthalene ring system. Compounds with such functional groups are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.

    Thiocyanation: The thiocyanate group can be introduced by reacting the hydroxylated intermediate with thiocyanogen or thiocyanate salts under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the thiocyanate group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons or alcohols.

    Substitution: Formation of substituted naphthalenes.

Scientific Research Applications

2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate would depend on its specific interactions with biological targets. The hydroxyl group can form hydrogen bonds, while the thiocyanate group can participate in nucleophilic or electrophilic reactions. These interactions can affect molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the thiocyanate group.

    1,2,3,4-Tetrahydronaphthalen-1-yl thiocyanate: Lacks the hydroxyl group.

    2-Hydroxy-1-naphthyl thiocyanate: Contains a naphthalene ring instead of a tetrahydronaphthalene ring.

Uniqueness

2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is unique due to the presence of both hydroxyl and thiocyanate groups on a tetrahydronaphthalene ring, which can lead to distinct chemical reactivity and potential biological activity.

Properties

CAS No.

673460-55-4

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl) thiocyanate

InChI

InChI=1S/C11H11NOS/c12-7-14-11-9-4-2-1-3-8(9)5-6-10(11)13/h1-4,10-11,13H,5-6H2

InChI Key

PSMRNFWDCQHGAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.